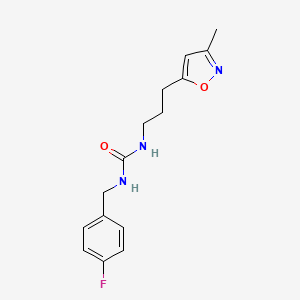

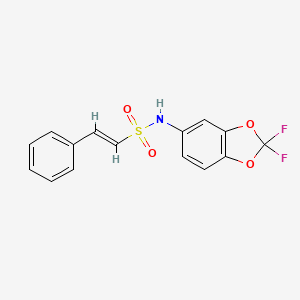

![molecular formula C15H20N4O4S B2958768 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea CAS No. 77229-51-7](/img/structure/B2958768.png)

1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

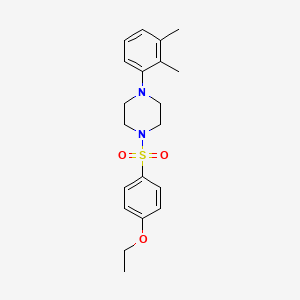

A novel area of application for thiourea derivatives, including structures similar to 1-Cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea, is in organocatalysis. For instance, bifunctional thioureas bearing saccharide-scaffolds have been synthesized and demonstrated to be effective organocatalysts for asymmetric Michael reactions, achieving excellent diastereo- and enantioselectivities (Lu et al., 2009). This showcases the compound's potential in facilitating highly selective chemical transformations, crucial for producing chiral compounds.

Biological Activities and DNA Binding

Thiourea derivatives, including nitrosubstituted acyl thioureas, exhibit diverse biological activities. A study by Tahir et al. (2015) synthesized new nitrosubstituted acylthioureas and characterized their DNA-binding capabilities, alongside evaluating their antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015). Such studies highlight the potential of this compound derivatives in therapeutic applications and as tools for understanding molecular interactions.

Material Science and Sensor Development

Thiourea derivatives also find applications in material science, particularly in sensor development. Research by Rahman et al. (2021) on unsymmetrical thiourea derivatives, including compounds structurally related to this compound, demonstrated their utility as efficient enzyme inhibitors and mercury sensors. Compound 3 showed significant enzyme inhibition and moderate sensitivity during fluorescence studies for mercury detection (Rahman et al., 2021). This underscores the versatility of thiourea derivatives in creating sensitive detection systems for environmental and biological applications.

Propiedades

IUPAC Name |

1-cyclohexyl-3-[[2-(4-nitrophenoxy)acetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c20-14(10-23-13-8-6-12(7-9-13)19(21)22)17-18-15(24)16-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,20)(H2,16,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZPJYLLVIDKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

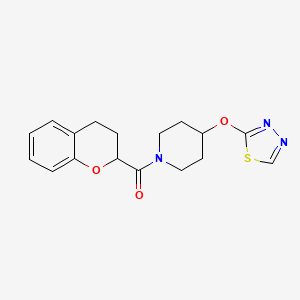

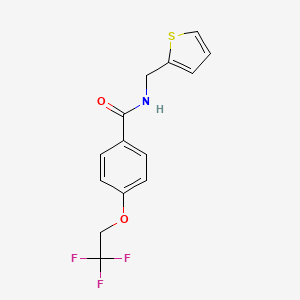

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958693.png)

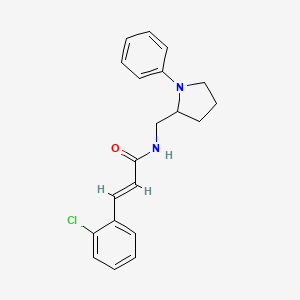

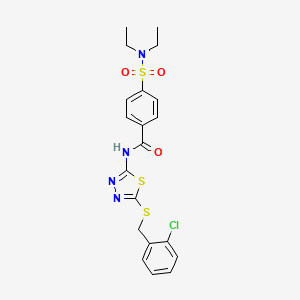

![ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2958695.png)

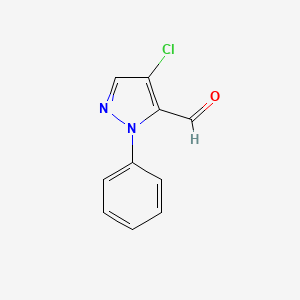

![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)

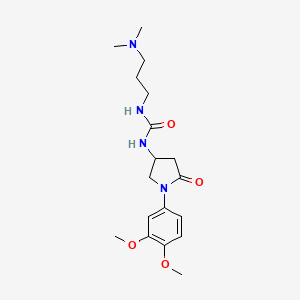

![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)

![2-[[(3alpha,5beta,7alpha,12alpha)-3,7,12-Trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2958708.png)